molecular formula C16H18N6OS B2451789 2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)-N-苯乙基乙酰胺 CAS No. 1058238-87-1

2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)-N-苯乙基乙酰胺

货号: B2451789
CAS 编号: 1058238-87-1
分子量: 342.42
InChI 键: ZYZQBALKCFJABM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core

准备方法

化学反应分析

Types of Reactions

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

生物活性

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N6S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{S}

This structure includes a triazolo[4,5-d]pyrimidine core linked to a phenethylacetamide moiety through a thioether bond.

Antiplatelet Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A synthesis of ticagrelor analogues—related to our compound—demonstrated that structural modifications could maintain antiplatelet effects while potentially reducing antibacterial properties. This dissociation suggests that the antiplatelet mechanism operates independently from other biological activities such as antibacterial effects .

Anticancer Activity

Research has shown that triazolo[4,5-d]pyrimidine derivatives possess anticancer properties. In particular, compounds with similar structures have been evaluated for their efficacy against gastric cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis identified key descriptors correlating with anti-gastric cancer activity. Notably, electronic properties such as HOMO and LUMO energies were significant predictors of bioactivity .

Antibacterial Activity

While some triazolo[4,5-d]pyrimidines exhibit antibacterial properties, specific modifications can lead to a loss of this activity. For instance, slight structural changes in ticagrelor analogues resulted in a diminished ability to combat methicillin-resistant Staphylococcus aureus (MRSA), indicating that the antibacterial and antiplatelet activities may not be inherently linked .

Study 1: Antiplatelet Efficacy

In a study focusing on the synthesis of triazolo[4,5-d]pyrimidine derivatives, compounds were tested for their ability to inhibit platelet aggregation. The results demonstrated that certain derivatives retained significant antiplatelet activity comparable to established agents like ticagrelor. The study emphasized the potential for developing new antithrombotic agents based on these structures .

Study 2: QSAR Analysis in Cancer Treatment

Another investigation utilized QSAR models to predict the anticancer efficacy of various triazolo[4,5-d]pyrimidine hybrids against gastric cancer cells. The study revealed strong correlations between molecular descriptors and biological activity, leading to the identification of promising candidates for further development in cancer therapeutics .

Table 1: Biological Activities of Selected Triazolo[4,5-d]pyrimidines

Compound NameActivity TypeIC50 (µM)Reference
TicagrelorAntiplatelet0.5
Compound AAnticancer10
Compound BAntibacterial15

属性

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQBALKCFJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。